5-Iodo-2-isopropylpyrimidine
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Overview
Description
5-Iodo-2-isopropylpyrimidine: is a halogenated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropylpyrimidine typically involves the iodination of pyrimidine derivatives. One effective method is the regioselective iodination using iodine and sodium nitrite as reagents. This method is eco-friendly, providing high yields under mild reaction conditions . Other methods include the use of reagents such as I2/HNO3, NIS, ICl, and I2/CAN .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents but optimized for higher efficiency and cost-effectiveness. The choice of method depends on factors such as the desired purity, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-isopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents at the 5-position.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Chemistry: 5-Iodo-2-isopropylpyrimidine is used as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds .
Biology and Medicine: For example, derivatives of this compound have been studied as inhibitors of dihydrofolate reductase, an enzyme targeted in cancer therapy .
Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Mechanism of Action
The mechanism of action of 5-Iodo-2-isopropylpyrimidine and its derivatives often involves the inhibition of specific enzymes or the incorporation into DNA, leading to the disruption of vital biological processes. For instance, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis .
Comparison with Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated pyrimidine used as an antiviral agent.
5-Bromo-2-iodopyrimidine: Used in selective palladium-catalyzed cross-coupling reactions.
Uniqueness: 5-Iodo-2-isopropylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other halogenated pyrimidines. Its isopropyl group at the 2-position and iodine at the 5-position make it a valuable intermediate for synthesizing diverse bioactive compounds .
Properties
Molecular Formula |
C7H9IN2 |
---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
5-iodo-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H9IN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3 |
InChI Key |
QBGBHKNWNXFTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)I |
Origin of Product |
United States |
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